JTV-803 vs. Argatroban: Superior Suppression of Thrombin Generation with Preservation of Initial Thrombin Burst
In a purified coagulation factor chromogenic assay, JTV-803 suppressed 75.7% of total thrombin generation at a concentration of 0.18 μM [1]. In the same study, the direct thrombin inhibitor (DTI) argatroban, at a comparable concentration of 0.19 μM, achieved only 36.0% suppression [1]. Crucially, JTV-803 did not prolong the initial thrombin forming time (T50), a parameter essential for platelet activation and hemostasis, whereas argatroban significantly prolonged T50 [1]. This indicates that JTV-803 provides potent anticoagulation by limiting the amplification phase of coagulation while preserving the initial thrombin burst required for platelet plug formation, a functional advantage over DTIs.
| Evidence Dimension | Thrombin Generation Suppression (%) |
|---|---|
| Target Compound Data | 75.7% suppression at 0.18 μM |
| Comparator Or Baseline | Argatroban: 36.0% suppression at 0.19 μM |
| Quantified Difference | JTV-803 achieves 2.1-fold greater suppression of total thrombin generation. |
| Conditions | Purified coagulation factor system, chromogenic assay |
Why This Matters
This demonstrates that JTV-803 achieves more complete thrombin generation inhibition without impairing initial platelet activation, a desirable profile for maintaining hemostatic balance.
- [1] Ieko M, Tarumi T, Takeda M, Naito S, Nakabayashi T, Koike T. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis. J Thromb Haemost. 2004;2(4):612-618. doi:10.1111/j.1538-7933.2004.00649.x. PMID: 15102016. View Source
